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PDGFRalpha kinase inhibitor 1

PDGFR isoform selectivity Kinase inhibitor profiling Type II kinase inhibition

Unlike pan-kinase inhibitors, PDGFRα Kinase Inhibitor 1 provides unambiguous PDGFRα signaling interrogation with 46-fold selectivity over PDGFRβ (IC50: 132 nM vs 6115 nM). Its allosteric DFG-out binding and ultra-low kinome-wide S-score(10)=0.02 (468 kinases) eliminate confounding c-KIT, VEGFR2, and ABL off-target effects seen with imatinib/sunitinib. Validated in vivo formulation; proven efficacy in EOL-1 xenograft CEL models. Order now for clean phenotypic data in fibrosis, vascular, and oncology studies.

Molecular Formula C34H34N8O2
Molecular Weight 586.7
CAS No. 2209053-93-8
Cat. No. B2836433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDGFRalpha kinase inhibitor 1
CAS2209053-93-8
Molecular FormulaC34H34N8O2
Molecular Weight586.7
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(CCN(C)C)C(=O)C3=CN=CC=C3)NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C34H34N8O2/c1-24-8-13-29(20-31(24)40-34-37-17-14-30(39-34)27-6-4-15-35-21-27)38-32(43)26-11-9-25(10-12-26)23-42(19-18-41(2)3)33(44)28-7-5-16-36-22-28/h4-17,20-22H,18-19,23H2,1-3H3,(H,38,43)(H,37,39,40)
InChIKeyNWVOHJOHQOHBMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PDGFRalpha kinase inhibitor 1 (CAS 2209053-93-8) | Type II PDGFRα Selective Inhibitor for Kinase Research Procurement


PDGFRalpha kinase inhibitor 1 (also known as CHMFL-PDGFRα-159 or Compound 15i) is a highly selective type II PDGFRα kinase inhibitor with the molecular formula C34H34N8O2 and molecular weight of 586.69 . It exhibits potent inhibition against PDGFRα with an IC50 of 132 nM and displays 46-fold selectivity over the structurally homologous PDGFRβ (IC50 = 6115 nM) [1]. The compound binds to the DFG-out inactive conformation of PDGFRα via a distinct allosteric hydrophobic pocket interaction, as confirmed by X-ray crystallography [2].

Why PDGFRalpha kinase inhibitor 1 Cannot Be Substituted with Generic PDGFR Pan-Inhibitors in Experimental Workflows


PDGFRα and PDGFRβ share high structural homology in their ATP-binding pockets, making isoform-selective inhibition challenging; most commercially available PDGFR inhibitors (e.g., imatinib, sunitinib, sorafenib) are pan-kinase or dual PDGFRα/β inhibitors [1]. Generic substitution with pan-inhibitors introduces confounding off-target effects on PDGFRβ, c-KIT, VEGFR2, and other kinases that compromise experimental interpretation in PDGFRα-specific signaling studies . PDGFRalpha kinase inhibitor 1 addresses this limitation through an allosteric hydrophobic pocket binding mode that confers 46-fold PDGFRα/β selectivity and a KINOMEscan S-score(10) of 0.02 against 468 kinases, a selectivity profile not replicated by generic alternatives [2].

PDGFRalpha kinase inhibitor 1 Quantitative Differentiation Evidence vs. Comparators


PDGFRα/β Isoform Selectivity: 46-Fold Discrimination vs. Pan-Inhibitors

PDGFRalpha kinase inhibitor 1 exhibits a PDGFRα IC50 of 132 nM and PDGFRβ IC50 of 6115 nM, yielding a 46-fold selectivity ratio favoring PDGFRα [1]. In contrast, the multi-targeted PDGFR inhibitor sunitinib shows minimal isoform discrimination with PDGFRα IC50 of 13 nM and PDGFRβ IC50 of 27 nM (~2-fold) [2], while sorafenib exhibits a PDGFRα IC50 of 1.0 nM and PDGFRβ IC50 within a similar nanomolar range [3]. The dual PDGFRα/β inhibitor CP-673451 displays IC50 values of 10 nM and 1 nM respectively (0.1-fold, β-favoring) .

PDGFR isoform selectivity Kinase inhibitor profiling Type II kinase inhibition

Kinome-Wide Selectivity: S-Score(10) = 0.02 Across 468 Kinases

PDGFRalpha kinase inhibitor 1 (CHMFL-PDGFRα-159) displayed a high selectivity profile with an S-score(10) of 0.02 at 1 μM concentration among 468 kinases and mutants in the KINOMEscan profiling assay [1]. The compound exhibited no significant inhibition of structurally similar kinases including ABL, c-KIT, and VEGFR2 [1]. DDR1 kinase showed only weak inhibition (IC50 = 2462 ± 126 nM), representing an 18.6-fold selectivity window relative to PDGFRα [2]. In comparison, the pan-PDGFR inhibitor ponatinib inhibits ABL (IC50 = 0.37 nM), PDGFRα (1.1 nM), VEGFR2 (1.5 nM), and FGFR1 (2.2 nM) with broad multi-kinase activity [3].

Kinome selectivity profiling Off-target minimization KINOMEscan analysis

X-Ray Co-Crystal Structure Reveals Distinct Type II Allosteric Binding Mode

X-ray crystallography of PDGFRalpha kinase inhibitor 1 (15i) in complex with PDGFRα (PDB: 5GRN) revealed a distinct binding feature in the allosteric hydrophobic pocket generated by DFG-out shifting in the inactive conformation [1]. This binding mode differs fundamentally from type I ATP-competitive inhibitors such as imatinib, which bind the active DFG-in conformation [2]. The distinct allosteric pocket engagement is attributed as the structural basis for the compound's exceptional isoform selectivity and may help expand the diversity of type II kinase inhibitor scaffolds [1].

X-ray crystallography DFG-out conformation Structure-based drug design

In Vivo Antitumor Efficacy in PDGFRα-Driven CEL Xenograft Model

PDGFRalpha kinase inhibitor 1 (15i) effectively suppressed tumor progression in an EOL-1 (FIP1L1-PDGFRα-positive chronic eosinophilic leukemia) xenograft model and increased survival rate in engraftment tumor models [1]. At the cellular level, the compound potently inhibited EOL-1 cell proliferation through blockade of PDGFRα-mediated signaling pathways, cell cycle arrest, and apoptosis induction [1]. In comparison, the pan-PDGFR inhibitor imatinib shows clinical activity in FIP1L1-PDGFRα-driven CEL but is limited by T674I gatekeeper mutation resistance [2]. The selectivity profile of CHMFL-PDGFRα-159 (S-score 0.02) suggests potential for reduced off-target toxicity compared to multi-targeted alternatives [3].

In vivo efficacy Xenograft tumor model Chronic eosinophilic leukemia

Solubility and Formulation Parameters: High DMSO Solubility for In Vitro Assay Preparation

PDGFRalpha kinase inhibitor 1 exhibits DMSO solubility of 260 mg/mL (443.16 mM) with sonication, enabling preparation of high-concentration stock solutions for in vitro assays . For in vivo administration, the compound is soluble at ≥2.17 mg/mL (3.70 mM) in a formulation consisting of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline [1]. In comparison, CP-673451 (PDGFRα/β dual inhibitor) requires 100 mg/mL DMSO solubility for similar applications , while crenolanib (PDGFRα-selective, IC50 = 0.9 nM) exhibits more limited solubility data in publicly available datasheets [2].

Compound solubility Assay preparation Formulation compatibility

Storage Stability: 36-Month Lyophilized Stability for Long-Term Experimental Reproducibility

PDGFRalpha kinase inhibitor 1 in lyophilized powder form is stable for 36 months when stored at -20°C under desiccated conditions [1]. Once dissolved, solutions stored at -20°C should be used within 3 months to prevent potency loss, with aliquoting recommended to avoid multiple freeze-thaw cycles [1]. Storage at -80°C extends solution stability to 6 months . In comparison, many type II PDGFR inhibitors lack vendor-verified extended stability data beyond standard 12-24 month powder storage recommendations .

Compound stability Long-term storage Experimental reproducibility

PDGFRalpha kinase inhibitor 1 Optimal Research and Preclinical Application Scenarios


PDGFRα-Specific Signaling Pathway Dissection in Vascular Biology and Fibrosis Research

Researchers requiring isoform-specific interrogation of PDGFRα signaling without PDGFRβ cross-reactivity can employ PDGFRalpha kinase inhibitor 1 as a chemical probe. With 46-fold selectivity over PDGFRβ (IC50: 132 nM vs. 6115 nM) [1] and minimal off-target activity on c-KIT, VEGFR2, and ABL [1], this compound enables clean interpretation of PDGFRα-dependent phenotypes in vascular smooth muscle cells, fibroblasts, and pericytes. The validated in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) [2] supports preclinical PDGFRα pathway validation in animal models of fibrosis and vascular remodeling.

FIP1L1-PDGFRα Fusion-Driven Chronic Eosinophilic Leukemia (CEL) Preclinical Modeling

PDGFRalpha kinase inhibitor 1 (CHMFL-PDGFRα-159) has demonstrated efficacy in suppressing EOL-1 xenograft tumor progression and increasing survival in engraftment models of FIP1L1-PDGFRα-driven CEL [1]. The compound induces PDGFRα signaling blockade, cell cycle arrest, and apoptosis in EOL-1 cells [1]. This provides a validated tool compound for preclinical studies of CEL pathogenesis and therapeutic intervention, particularly in contexts where imatinib resistance due to T674I gatekeeper mutations may limit comparator compound utility [3].

Structure-Based Drug Discovery and Type II Kinase Inhibitor Scaffold Development

The X-ray co-crystal structure of PDGFRalpha kinase inhibitor 1 bound to PDGFRα (PDB: 5GRN) [1] provides a rational template for structure-guided optimization of type II PDGFRα inhibitors. The distinct binding mode in the allosteric hydrophobic pocket generated by DFG-out shifting [1] offers medicinal chemists a validated scaffold for designing novel type II inhibitors with improved selectivity profiles. The ultra-low KINOMEscan S-score(10) of 0.02 [1] establishes a selectivity benchmark for next-generation PDGFRα inhibitor development.

Kinase Selectivity Profiling Studies and Off-Target Assessment

PDGFRalpha kinase inhibitor 1 serves as a reference standard for kinase selectivity profiling studies due to its comprehensively characterized kinome interaction landscape. The S-score(10) of 0.02 across 468 kinases/mutants at 1 μM [1] and weak DDR1 inhibition (IC50 = 2462 ± 126 nM) [2] provide well-documented selectivity metrics. This enables its use as a positive control for PDGFRα engagement and a negative control for off-target kinases in high-throughput screening campaigns and selectivity panel validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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